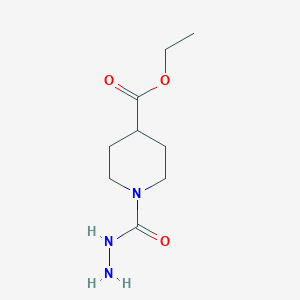
Ethyl 1-(hydrazinecarbonyl)piperidine-4-carboxylate
Cat. No. B8776462
M. Wt: 215.25 g/mol
InChI Key: SLLCLVNBWPABPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08394834B2
Procedure details


A solution of triphosgene (9.44 g, 31.8 mmol) in THF (100 ml) was cooled to 0° C. and piperidine-4-carboxylic acid ethyl ester (10.0 g, 63.6 mmol) was added over 15 minutes while the temperature was maintained between 0-5° C. Then N,N-diisopropyl ethyl amine (33 ml, 191 mmol) was added over 60 minutes. The suspension was stirred for 18 h at rt. The suspension was filtered off and washed with THF (50 ml). The filtrate was transferred into a dropping funnel and added dropwise over 60 minutes to hydrazine monohydrate (9.3 ml, 191 mmol) at 5-10° C. The suspension was stirred for 3 h at 5° C. The reaction mixture was washed twice with brine (100 ml). The aq. layers were extracted with EtOAc (100 ml). The combined organic layers were dried over Na2SO4 and concentrated under vacuo to yield 13.4 g (98%) of the title product as a brown oil. ES-MS m/e: 216.3 (M+H+).





Name
Yield
98%
Identifiers


|
REACTION_CXSMILES
|
ClC(Cl)(O[C:5](=[O:11])OC(Cl)(Cl)Cl)Cl.[CH2:13]([O:15][C:16]([CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)=[O:17])[CH3:14].C(N(CC)C(C)C)(C)C.O.[NH2:34][NH2:35]>C1COCC1>[CH2:13]([O:15][C:16]([CH:18]1[CH2:23][CH2:22][N:21]([C:5]([NH:34][NH2:35])=[O:11])[CH2:20][CH2:19]1)=[O:17])[CH3:14] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.44 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1CCNCC1
|
Step Three
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Step Four
|
Name
|
|
|
Quantity
|
9.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred for 18 h at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with THF (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was transferred into a dropping funnel
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The suspension was stirred for 3 h at 5° C
|
|
Duration
|
3 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed twice with brine (100 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aq. layers were extracted with EtOAc (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuo
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1CCN(CC1)C(=O)NN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.4 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 195.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
